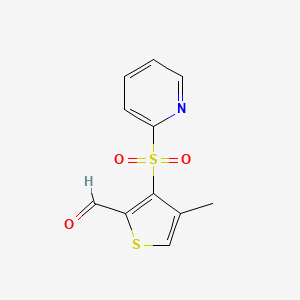

4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-methyl-3-pyridin-2-ylsulfonylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-8-7-16-9(6-13)11(8)17(14,15)10-4-2-3-5-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHPJJDCXVMFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1S(=O)(=O)C2=CC=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene-Based One-Step Synthesis

A patented method describes a one-step synthesis of 2-thiophenecarboxaldehyde using thiophene, solid phosgene (triphosgene), and N,N-dimethylformamide (DMF) in chlorobenzene solvent. The reaction involves:

- Mixing thiophene and DMF.

- Slowly adding a solution of solid phosgene in chlorobenzene at 0 °C.

- Stirring and gradually warming the reaction mixture to 75–85 °C.

- Hydrolysis with water and neutralization with sodium hydroxide.

- Extraction and purification to isolate 2-thiophenecarboxaldehyde.

This method achieves high yields (72–88%) and is suitable for industrial-scale production due to the use of solid phosgene, which is safer and less polluting than gaseous phosgene.

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (thiophene:phosgene:DMF) | 1 : 0.3–0.7 : 1.5–3.0 | Preferred 1 : 0.5 : 2.6 |

| Solvent | Chlorobenzene | Also heptane, toluene possible |

| Temperature | 0 °C to 85 °C | Gradual warming after addition |

| Yield | 72–88% | High yield, suitable for scale |

This method is advantageous for its simplicity, cost-effectiveness, and reduced environmental impact.

Introduction of the Pyridine-2-Sulfonyl Group

The pyridine-2-sulfonyl substituent is typically introduced via sulfonyl chloride derivatives reacting with thiophene derivatives under controlled conditions.

Sulfonylation Using Pyridine-2-Sulfonyl Chloride

- Pyridine-2-sulfonyl chloride reacts with thiophene derivatives bearing reactive sites (e.g., amino or hydroxyl groups) in the presence of a base such as pyridine.

- The reaction is conducted at low temperatures (0 °C to room temperature) to control the rate and selectivity.

- The product is isolated by standard workup procedures involving aqueous quenching and organic extraction.

This approach is consistent with sulfonamide formation protocols widely used in heterocyclic chemistry.

Methylation at the 4-Position of Thiophene

The methyl group at the 4-position can be introduced by:

- Starting from 4-methylthiophene derivatives.

- Alternatively, via directed lithiation or halogen-metal exchange followed by methylation using methyl halides.

These methods require careful control to avoid substitution at undesired positions and maintain the integrity of other functional groups.

Formylation of Thiophene Derivatives

The aldehyde group at the 2-position is introduced by formylation reactions such as the Vilsmeier-Haack reaction:

- Treatment of thiophene derivatives with DMF and POCl3 or solid phosgene to generate the formylating agent.

- Reaction proceeds under controlled temperature (0 °C to 85 °C).

- This method provides a direct and efficient route to thiophene-2-carbaldehydes with good yields.

Integrated Synthetic Route for this compound

Based on the above methods, a plausible synthetic sequence is:

- Starting Material: 4-methylthiophene.

- Sulfonylation: React 4-methylthiophene with pyridine-2-sulfonyl chloride in pyridine at 0 °C to room temperature to introduce the sulfonyl group at the 3-position.

- Formylation: Subject the sulfonylated intermediate to Vilsmeier-Haack formylation using DMF and solid phosgene or POCl3 to install the aldehyde at the 2-position.

- Purification: Standard aqueous workup, extraction, and purification by distillation or chromatography.

This route leverages the stability of the sulfonyl group under formylation conditions and the selectivity of substitution on the thiophene ring.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Pyridine-2-sulfonyl chloride, pyridine, 0 °C to rt | 70–85 | High selectivity, mild conditions |

| Formylation (Vilsmeier-Haack) | DMF, solid phosgene or POCl3, 0–85 °C | 72–88 | One-step, high yield, industrially viable |

| Overall synthesis | Multi-step as above | 60–75 | Depends on purification and scale |

The yields and conditions are drawn from analogous reactions in literature and patent sources, reflecting robust and reproducible methods.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent. The compound exhibits notable inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that derivatives of pyridine compounds, including those with sulfonyl groups, showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL for several tested strains .

Antiviral Properties

In the context of viral infections, particularly during the COVID-19 pandemic, there has been an urgent need for new antiviral agents. Compounds similar to 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde have been evaluated for their ability to inhibit viral replication. Research indicates that some pyridine derivatives can exhibit antiviral activity, making them candidates for further exploration in antiviral drug development .

Synthetic Intermediate

Role in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form more complex molecules. For example, it can be used in the synthesis of thiophene derivatives and other heterocycles through condensation reactions and coupling processes . This versatility makes it a valuable building block in organic synthesis.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including those containing sulfonyl groups. The results indicated that the presence of the pyridine moiety significantly enhanced antimicrobial activity against a range of pathogens. The study concluded that compounds structurally related to this compound could be developed into effective antimicrobial agents .

Case Study 2: Synthesis and Characterization

Another research project focused on synthesizing novel compounds from this compound through various chemical transformations. The synthesized derivatives were characterized using techniques such as NMR and mass spectrometry, confirming their structures. Biological assays revealed that some of these derivatives exhibited enhanced biological activities compared to their parent compound .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its sulfonylpyridine substituent. Below is a comparative analysis with related thiophene carbaldehydes and heterocyclic derivatives:

Substituent Effects on Reactivity and Bioactivity

- 5-Methyl-thiophene-2-carbaldehyde (): Lacks the pyridine-sulfonyl group but shares the methyl substituent. Used in synthesizing coumarin hybrids via condensation reactions. Its simpler structure may limit steric hindrance, enhancing reactivity in coupling reactions compared to the bulkier sulfonylpyridine analogue .

- 5-Nitrothiophene-2-carbaldehyde (): Features a nitro group instead of methyl/sulfonyl groups. The nitro group enhances electrophilicity, facilitating nucleophilic attacks in antileishmanial thiadiazole derivatives. In contrast, the sulfonyl group in the target compound may improve solubility or binding affinity in enzyme pockets .

- Chlorinated Thienylpyridines (): Intermediate 7 (2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile) shares a pyridine-thiophene scaffold but includes chloro substituents. Chlorine atoms increase lipophilicity, whereas the sulfonyl group in the target compound could enhance hydrogen-bonding interactions .

Biological Activity

Overview

4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine sulfonyl group, and an aldehyde functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group in the compound is capable of forming strong interactions with amino acid residues in the active sites of enzymes, leading to their inhibition. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues, enhancing its inhibitory effects on enzyme activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effectiveness against various pathogens, demonstrating significant activity. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL against specific bacterial strains .

Enzyme Inhibition

The compound has shown promise in studies focusing on enzyme inhibition. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating protein-ligand interactions. This property is particularly relevant in drug development, where understanding enzyme kinetics and inhibition mechanisms is crucial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of both the sulfonyl and aldehyde functional groups provides a unique combination of reactivity and binding affinity that enhances its potential as a therapeutic agent. Comparative studies with similar compounds have shown that modifications to these functional groups can significantly affect biological outcomes.

| Compound | Functional Group Modification | Biological Activity |

|---|---|---|

| This compound | Aldehyde | High enzyme inhibition |

| 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carboxylic acid | Carboxylic acid | Moderate activity |

| 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-methanol | Hydroxyl | Lower activity |

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of thiophene compounds demonstrated that those structurally related to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The investigation included time-kill assays and biofilm formation inhibition tests, confirming the compound's efficacy against resistant strains .

- Enzyme Inhibition Studies : Research focusing on the enzyme PI5P4Kγ revealed that compounds structurally similar to this compound were effective inhibitors. These studies indicated that such compounds could initiate cellular signaling cascades by modulating kinase activity, highlighting their therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde, and how can their efficiency be evaluated?

- Methodology : Begin with thiophene-2-carbaldehyde derivatives (e.g., 2-thiophenecarboxaldehyde ) and introduce sulfonation at the 3-position using pyridine-2-sulfonyl chloride. Evaluate efficiency by comparing reaction yields, purity (via HPLC), and scalability. Key parameters include reaction temperature (e.g., 0–5°C for sulfonation to minimize side reactions ), solvent choice (e.g., dichloromethane for solubility ), and catalyst use. Monitor intermediates using H NMR to confirm sulfonyl group incorporation .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to identify protons and carbons in the thiophene, pyridine, and sulfonyl groups. Compare chemical shifts to analogous compounds (e.g., pyridine-2-sulfonyl derivatives ).

- IR : Confirm aldehyde (C=O stretch ~1700 cm) and sulfonyl (S=O stretch ~1350–1150 cm) functional groups .

- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) and compare with theoretical values .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., as demonstrated for thiophene-carbaldehyde derivatives ).

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodology : Conduct stability studies under varying temperatures (4°C, RT, -20°C), humidity, and light exposure. Monitor degradation via HPLC over weeks. Store in airtight, amber vials with desiccants to prevent aldehyde oxidation and sulfonyl group hydrolysis . Use TLC to detect decomposition products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when characterizing this compound?

- Methodology :

- NMR Dynamics : Investigate conformational flexibility (e.g., hindered rotation around the sulfonyl group) causing signal splitting. Use variable-temperature NMR to identify dynamic effects .

- X-ray Validation : If NMR suggests multiple conformers, crystallize the compound and compare bond lengths/angles with computational models (e.g., DFT calculations) .

- Complementary Techniques : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of protons .

Q. What strategies optimize the sulfonation step in the synthesis to improve yield and purity?

- Methodology :

- Reagent Stoichiometry : Optimize pyridine-2-sulfonyl chloride equivalents (1.2–1.5 equiv) to balance reactivity and side-product formation .

- Catalysis : Test Lewis acids (e.g., AlCl) to enhance sulfonyl group electrophilicity .

- Workup : Use aqueous NaHCO to quench excess sulfonyl chloride, followed by extraction with EtOAc. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Model the aldehyde's electrophilicity by calculating partial charges and frontier molecular orbitals (HOMO/LUMO) .

- Solvent Effects : Simulate reaction pathways in polar (e.g., DMF) vs. nonpolar solvents to predict kinetic vs. thermodynamic control .

- Experimental Validation : Compare computational predictions with actual reactivity using primary amines (e.g., benzylamine) in Schiff base formation .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental C NMR shifts be addressed?

- Methodology :

- Solvent Effects : Recalculate theoretical shifts (e.g., using Gaussian) with explicit solvent models (e.g., DMSO) to match experimental conditions .

- Tautomerism : Investigate potential keto-enol tautomerism affecting carbonyl shifts. Use deuterated solvents (e.g., DO) to stabilize specific forms .

- Impurity Analysis : Rule out residual solvents or byproducts via GC-MS .

Experimental Design Considerations

Q. What controls are necessary when studying the biological activity of this compound?

- Methodology :

- Negative Controls : Use thiophene-2-carbaldehyde (without sulfonyl/pyridine groups) to isolate functional group contributions .

- Solvent Controls : Test DMSO/vehicle effects on cell viability in bioassays .

- Stability Controls : Pre-incubate the compound in assay buffers to confirm integrity during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.